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Introduction

Win 66306 is a naturally occurring cyclic heptapeptide that has garnered significant interest
within the scientific community for its potent and selective antagonist activity at the human
neurokinin-1 (NK1) receptor.[1] Isolated from a strain of the fungus Aspergillus, this complex
molecule represents a valuable lead compound in the development of novel therapeutics
targeting neurokinin-mediated pathways.[1] This technical guide provides a comprehensive
overview of the structure, chemical properties, and biological activity of Win 66306, with a
focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

Win 66306 is distinguished by the presence of a novel amino acid, 3-prenyl-B-hydroxytyrosine,
within its cyclic structure.[1] The precise arrangement of its constituent amino acids and unique
side chains are critical for its biological activity.

Table 1: Physicochemical Properties of Win 66306
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Property Value Reference
Molecular Formula C41H52N809 [2][3]
Molecular Weight 800.9 g/mol [3]
Appearance White Powder [3]

(25)-1-[(25)-2-[(2-
aminoacetyl)amino]-3-(1H-
indol-3-yl)propanoyl]-N-[2-
[[(2S)-1-[[2-[[(1R,2S)-1-
hydroxy-1-[4-hydroxy-3-(3-

IUPAC Name methylbut-2-enyl)phenyl]-3- [3]
oxopropan-2-yllamino]-2-
oxoethyllamino]-3-methyl-1-
oxobutan-2-yllamino]-2-
oxoethyl]-2,3-dihydropyrrole-2-

carboxamide

CC(C)C(C(=0)NCC(=0)NC(C
=0)C(C1=CC(=C(C=C1)0)CC
Canonical SMILES =C(C)C)O)NC(=0)CNC(=0)C2  [3]
CC=CN2C(=0)C(CC3=CNC4=
CC=CC=C43)NC(=0)CN

Biological Activity

Win 66306 functions as a competitive antagonist of the human NK1 receptor, exhibiting a
greater affinity for the human receptor over its rodent counterpart.[1] The inhibitory activity of
Win 66306 is quantified by its inhibitor affinity constant (Ki).

Table 2: Biological Activity of Win 66306

Parameter Value Species Reference

Inhibitor Affinity

) 7 uM Human [1]
Constant (Ki)
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Experimental Protocols
Fermentation and Isolation of Win 66306

The production of Win 66306 is achieved through the fermentation of an Aspergillus species
(strain SC230).[1] While the specific media composition and fermentation parameters for
optimal production have been developed, they are not publicly detailed. A general workflow for
the isolation and purification of secondary metabolites from fungal fermentation broths is
outlined below.

Fermentation Extraction & Purification

e.g., Ethyl Acetate uu e.g., HPLC
Aspergillus sp. SC230 Fermen tation Harvest Fermentation Broth Concentration Chromatographic Purification Pure Win 66306

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of Win 66306.

NK1 Receptor Binding Assay

The affinity of Win 66306 for the NK1 receptor is determined through a competitive binding
assay. This assay measures the ability of Win 66306 to displace a radiolabeled ligand that is
known to bind to the receptor.
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NK1 Receptor Competitive Binding Assay
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Caption: Workflow for the NK1 receptor competitive binding assay.

Mechanism of Action: NK1 Receptor Antagonism

Win 66306 exerts its biological effects by competitively inhibiting the binding of the endogenous
ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor
(GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling
events. By blocking this initial binding event, Win 66306 prevents the downstream signaling,
thereby antagonizing the physiological effects of Substance P.
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Substance P/ NK1 Receptor Signaling Pathway
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Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Win
66306.

Conclusion

Win 66306 stands as a significant natural product with well-defined antagonist activity at the
human NK1 receptor. Its complex cyclic peptide structure, featuring a novel amino acid,
presents both a challenge and an opportunity for synthetic chemists and drug developers. The
experimental protocols, while not fully detailed in publicly available literature, follow established
methodologies for the isolation and characterization of fungal secondary metabolites and for
the assessment of receptor binding affinity. Further investigation into the structure-activity
relationships of Win 66306 and its analogs may lead to the development of more potent and
selective NK1 receptor antagonists with therapeutic potential in a range of disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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